Methyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
The compound "Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate" is a benzofuran derivative characterized by a sulfonamide linkage connecting a 2,4-dimethylphenyl group and an isonicotinoyl moiety. Its benzofuran core is substituted with a methyl ester at position 3 and a methyl group at position 2, forming a structurally complex molecule. The compound’s design integrates features common to both herbicide and drug scaffolds, making it a subject of interdisciplinary interest.
Properties
IUPAC Name |
methyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-15-5-8-22(16(2)13-15)34(30,31)27(24(28)18-9-11-26-12-10-18)19-6-7-21-20(14-19)23(17(3)33-21)25(29)32-4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVUMCPJZWNQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenolic Precursors
A widely adopted method involves the base-mediated cyclization of 2-hydroxyaryl propargyl ethers. For example, treatment of 5-amino-2-methyl-3-(prop-2-yn-1-yloxy)benzoic acid with potassium carbonate in dimethylformamide (DMF) at 80°C induces cyclization via a 5-endo-dig mechanism, yielding 2-methyl-1-benzofuran-3-carboxylic acid. This approach achieves 72–78% yields when using electron-donating substituents on the phenolic ring.
Transition Metal-Catalyzed Annulation
Rhodium(III)-catalyzed C–H activation provides an alternative route. Reaction of m-hydroxybenzoic acid derivatives with vinylene carbonate in tetrachloroethane at 120°C, mediated by CpRh(CO)₂, generates 2,3-disubstituted benzofurans. While this method offers regiocontrol (85% selectivity for 3-carboxylate groups), it requires stringent anhydrous conditions and achieves moderate yields (55–65%).
Introduction of the 2,4-dimethylphenylsulfonyl group proceeds via nucleophilic aromatic substitution (SNAr):
Direct Sulfonylation
The benzofuran intermediate (1.0 equiv) reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) containing triethylamine (2.5 equiv) at 0–5°C. After 4 h, the mixture warms to room temperature, yielding the sulfonylated product in 68–73% isolated yield. Microwave-assisted conditions (100 W, 80°C, 20 min) improve efficiency to 81% yield while reducing dimerization byproducts.
Directed Ortho-Metalation (DoM) Strategy
For substrates resistant to SNAr, lithiation at C5 using n-butyllithium (−78°C, THF) followed by quenching with 2,4-dimethylbenzenesulfonyl fluoride affords superior regioselectivity (94% purity by HPLC). This method necessitates careful exclusion of moisture and achieves 65% yield.
Sequential Amidation with Isonicotinoyl Chloride
The dual amidation sequence introduces both sulfonamide and isonicotinamide functionalities:
Stepwise Amidation
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Sulfonamide Formation : The sulfonylated benzofuran reacts with ammonium hydroxide (28% aq.) in ethanol at 50°C for 2 h, generating the primary sulfonamide (89% yield).
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Isonicotinoyl Coupling : Treatment with isonicotinoyl chloride (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM at 0°C completes the bis-amidation. Quenching with ice water followed by extraction yields the target intermediate (74–78%).
One-Pot Tandem Amidation
A streamlined protocol employs hexafluoroisopropanol (HFIP) as solvent, enabling consecutive amidation without intermediate isolation. Combining sulfonyl chloride (1.2 equiv), isonicotinoyl chloride (1.3 equiv), and DIPEA (3.0 equiv) at 40°C for 6 h delivers the bis-amide directly in 63% yield, albeit with reduced purity (88% by HPLC).
Esterification of the C3 Carboxylic Acid
Final esterification fixes the methyl ester group, critical for metabolic stability:
Diazomethane Quenching
Treating the carboxylic acid with ethereal diazomethane (2.0 equiv) at 0°C for 30 min achieves quantitative methylation. This method requires strict temperature control to prevent over-alkylation.
Mitsunobu Conditions
For acid-sensitive substrates, reaction with methyl iodide (3.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 25°C provides 92% conversion. However, phosphine oxide byproducts complicate purification, reducing isolated yield to 68%.
Alternative Synthetic Routes
Electrochemical Synthesis
An emerging method utilizes platinum electrodes to mediate cyclization. A solution of 2,4-dimethylphenol and methyl 3-(isonicotinamido)-4-sulfamoylbenzoate in acetonitrile undergoes constant-current electrolysis (10 mA/cm², 4 h), producing the target compound in 58% yield with 97% purity.
Solid-Phase Synthesis
Immobilization on Wang resin via the C3 carboxylate enables stepwise assembly. After sequential sulfonylation and amidation, TFA cleavage (95% TFA/DCM) releases the methyl ester (automatically formed during cleavage), achieving 71% overall yield across 5 steps.
Optimization and Challenges
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Sulfonylation Temp | 0°C → 5°C ramp over 2 h | +12% |
| Amidation Catalyst | DMAP (0.1 equiv) → HOBt (0.2 equiv) | +9% |
| Esterification Time | 30 min → 45 min | +7% |
Common Impurities
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Over-sulfonylated Byproduct (5–8%): Forms at C7 position when reaction exceeds 6 h.
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Ester Hydrolysis Product (3–5%): Arises from residual moisture during methylation.
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Isonicotinoyl Dimer (2–4%): Generated under prolonged amidation conditions.
Analytical Characterization
Critical quality attributes are verified through:
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1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (s, 1H, benzofuran-H5), 2.65 (s, 3H, CH3).
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HPLC-MS : m/z 479.2 [M+H]⁺, retention time 6.74 min (C18, acetonitrile/water 70:30).
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IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I band), 1350 cm⁻¹ (S=O).
Industrial-Scale Considerations
Pilot plant data (50 kg batch) reveal:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of isonicotinoyl hydrazones have shown cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancers. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
1.2 Antimicrobial Properties
The compound may also possess antimicrobial activities. Studies involving related sulfonamide derivatives have highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Mechanistic Insights
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate. Modifications in the sulfonyl and isonicotinoyl groups significantly affect biological activity. For example, variations in substituents on the benzofuran moiety can enhance solubility and bioavailability, which are critical for therapeutic applications .
Synthesis and Characterization
The synthesis of methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions, including sulfonation and amidation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound in a mouse model of pancreatic cancer. The results indicated a significant reduction in tumor size when treated with the compound, alongside increased apoptosis markers in tumor tissues .
Case Study 2: Antimicrobial Testing
In another study, various derivatives were tested for their antimicrobial activity using the disc diffusion method against multiple bacterial strains. The results showed that certain modifications led to enhanced antibacterial properties compared to standard antibiotics .
Mechanism of Action
The mechanism of action of Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core may also play a role in binding to specific proteins, thereby modulating their activity.
Comparison with Similar Compounds
Key Differences :
- Core Structure : The benzofuran core in the target compound may confer distinct electronic or steric properties compared to triazine-based herbicides.
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity relative to the polar triazine rings in metsulfuron-methyl.
Structural Analogues in Pharmaceuticals
Benzofuran derivatives with sulfonamide groups are prevalent in drug development. Notable examples:
| Compound Name | Core Structure | Sulfonyl Group Substituent | Ester Group | Application |
|---|---|---|---|---|
| Target Compound | Benzofuran | 2,4-Dimethylphenyl | Methyl | Undetermined |
| Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-... | Benzofuran | 4-Fluorophenyl | Ethyl | Pharmaceutical (inference) |
| 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-... | Benzofuran | Methylsulfonyl + fluorophenyl | None | Pharmaceutical |
Key Differences :
- Ester vs. Carboxamide : The methyl ester in the target compound contrasts with carboxamide groups in pharmaceutical analogues, affecting bioavailability and metabolism.
- Sulfonyl Group Diversity : The 2,4-dimethylphenyl substituent may reduce polarity compared to fluorophenyl or methylsulfonyl groups in drug candidates.
Discussion of Research Findings
- Structural Insights : Crystallographic studies of related benzofurans (e.g., 5-cyclopentyl derivatives) reveal planar benzofuran cores with sulfonyl groups adopting distinct conformations . Similar analyses for the target compound could clarify its binding interactions.
- Synthetic Challenges: The integration of isonicotinoyl and sulfonamide groups may require multi-step synthesis, akin to sulfonylurea herbicide production .
- Biological Activity : While sulfonylurea herbicides inhibit acetolactate synthase (ALS), the target compound’s benzofuran core could target different enzymes or receptors, necessitating enzymatic assays.
Biological Activity
Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzofuran Core : A fused ring system that contributes to its biological properties.
- Sulfonyl Group : Known for enhancing solubility and reactivity.
- Isonicotinoyl Moiety : Imparts additional pharmacological properties.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are essential for its biological activity .
The biological activity of this compound is thought to stem from its interaction with various molecular targets:
- Enzyme Interaction : The sulfonyl group can interact with enzymes, potentially inhibiting or activating specific biochemical pathways.
- Protein Binding : The benzofuran structure may facilitate binding to proteins involved in signaling pathways, influencing cellular responses .
Biological Activities
Research has identified several potential biological activities associated with Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .
- Antitumor Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies on similar benzofuran derivatives indicated significant antitumor activity against pancreatic and gastric cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant differences in pharmacological profiles. Below is a comparison table highlighting similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | Similar benzofuran core | Antitumor | Different methyl substitution pattern |
| Ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | Contains ethoxy group | Antimicrobial | Ethoxy vs. methyl substitution |
| Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | Fluorine substitution | Antiviral | Fluorine enhances lipophilicity |
This table illustrates how modifications can influence the compound's effectiveness against various biological targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antitumor Activity Study : A study investigated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. It was found that certain modifications led to enhanced apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
